molecular formula C36H108O16Si17 B095310 Heptadecasiloxane, hexatriacontamethyl- CAS No. 18844-04-7

Heptadecasiloxane, hexatriacontamethyl-

Katalognummer B095310
CAS-Nummer: 18844-04-7
Molekulargewicht: 1274.7 g/mol
InChI-Schlüssel: XNRQVFREEZYIKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadecasiloxane, hexatriacontamethyl- is a type of silicone polymer that has been extensively studied for its potential applications in various fields. This compound is composed of 17 silicon atoms and 36 methyl groups, making it a highly complex molecule with unique properties. In

Wissenschaftliche Forschungsanwendungen

Heptadecasiloxane, hexatriacontamethyl- has been studied extensively for its potential applications in various fields, including biomedical engineering, materials science, and electronics. In biomedical engineering, this compound has been investigated for its potential use as a biomaterial for tissue engineering and drug delivery. In materials science, heptadecasiloxane, hexatriacontamethyl- has been studied for its unique mechanical and thermal properties, which make it a promising candidate for use in high-performance materials. In electronics, this compound has been investigated for its potential use in the development of new electronic devices and sensors.

Wirkmechanismus

The mechanism of action of heptadecasiloxane, hexatriacontamethyl- is not fully understood, but it is believed to be related to its unique chemical structure. This compound is highly stable and resistant to degradation, which makes it an ideal candidate for use in various applications. Additionally, the presence of numerous methyl groups on the molecule's surface gives it a high degree of hydrophobicity, which can be useful in certain applications.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of heptadecasiloxane, hexatriacontamethyl-. However, some studies have suggested that this compound may have low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of heptadecasiloxane, hexatriacontamethyl- is its stability and resistance to degradation, which makes it an ideal candidate for use in lab experiments that require long-term stability. Additionally, the compound's unique chemical structure and properties make it a promising candidate for use in various applications. However, one of the main limitations of heptadecasiloxane, hexatriacontamethyl- is its high cost and complexity, which can make it difficult to synthesize and use in large quantities.

Zukünftige Richtungen

There are many potential future directions for research on heptadecasiloxane, hexatriacontamethyl-. Some possible areas of study include the development of new biomaterials for tissue engineering and drug delivery, the use of this compound in the development of high-performance materials, and the exploration of its potential use in electronics and sensors. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.

Synthesemethoden

Heptadecasiloxane, hexatriacontamethyl- can be synthesized through a variety of methods, including the reaction of trichlorosilane with methyl chloride in the presence of a catalyst. This process results in the formation of a mixture of cyclic and linear siloxanes, which can then be separated and purified using various techniques such as distillation and chromatography.

Eigenschaften

CAS-Nummer

18844-04-7

Produktname

Heptadecasiloxane, hexatriacontamethyl-

Molekularformel

C36H108O16Si17

Molekulargewicht

1274.7 g/mol

IUPAC-Name

bis[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane

InChI

InChI=1S/C36H108O16Si17/c1-53(2,3)37-55(7,8)39-57(11,12)41-59(15,16)43-61(19,20)45-63(23,24)47-65(27,28)49-67(31,32)51-69(35,36)52-68(33,34)50-66(29,30)48-64(25,26)46-62(21,22)44-60(17,18)42-58(13,14)40-56(9,10)38-54(4,5)6/h1-36H3

InChI-Schlüssel

XNRQVFREEZYIKH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Kanonische SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Andere CAS-Nummern

18844-04-7

Synonyme

HEXATRIACONTAMETHYLHEPTADECASILOXANE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.